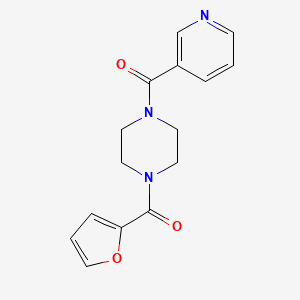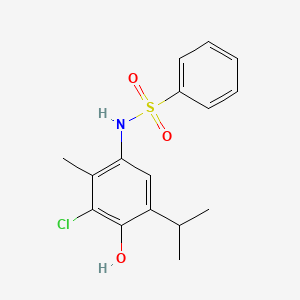
N-(3-chloro-4-hydroxy-5-isopropyl-2-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-hydroxy-5-isopropyl-2-methylphenyl)benzenesulfonamide, also known as CHIMSA, is a chemical compound that has been of great interest to scientists due to its potential applications in pharmaceuticals. CHIMSA belongs to the class of sulfonamide compounds and has been found to exhibit various pharmacological properties.
Scientific Research Applications
Carbonic Anhydrase Inhibitory Effects
N-(3-chloro-4-hydroxy-5-isopropyl-2-methylphenyl)benzenesulfonamide, along with its derivatives, has been investigated for its inhibitory effects on carbonic anhydrase (CA), a crucial enzyme involved in various physiological functions including pH regulation and CO2 transport. The study by Gul et al. (2016) synthesized a series of sulfonamide derivatives and tested them for cytotoxicity and CA inhibitory effects, finding some compounds to show promising CA inhibition, especially against human cytosolic isoforms hCA I and II. These findings suggest potential applications in treating conditions like glaucoma, where CA inhibitors are already used therapeutically (Gul et al., 2016).
Antimicrobial and Anti-HIV Activity
Another application area for this compound derivatives is in the development of new antimicrobial and anti-HIV agents. Zareef et al. (2007) prepared novel chiral and achiral benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety and tested them in vitro for their antimicrobial and anti-HIV activities. Some compounds showed promising results, indicating the potential of these derivatives in developing new treatments for infections and HIV (Zareef et al., 2007).
Anticancer Activity
The derivatives of this compound have also been explored for their anticancer activities. A study by Kumar et al. (2014) synthesized a series of derivatives and evaluated them for in vitro antimicrobial and anticancer activities. The results showed that some derivatives exhibited higher activity than the standard drug carboplatin against certain cancer cell lines, highlighting their potential as novel anticancer agents (Kumar et al., 2014).
Properties
IUPAC Name |
N-(3-chloro-4-hydroxy-2-methyl-5-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-10(2)13-9-14(11(3)15(17)16(13)19)18-22(20,21)12-7-5-4-6-8-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAWOIICTZPZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)O)C(C)C)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)
![2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5577815.png)
![2-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5577820.png)
![N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide](/img/structure/B5577834.png)
![3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5577837.png)
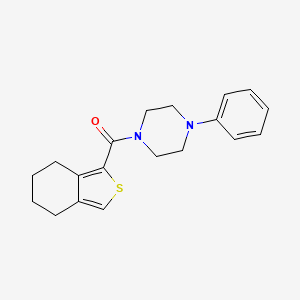
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-(3-pyridinyl)propanamide dihydrochloride](/img/structure/B5577857.png)
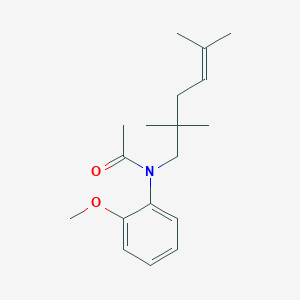
![4-hydroxy-12-(trifluoromethyl)-8,9,10,11-tetrahydro-1H-cyclohepta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5577881.png)
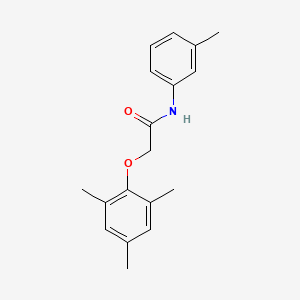
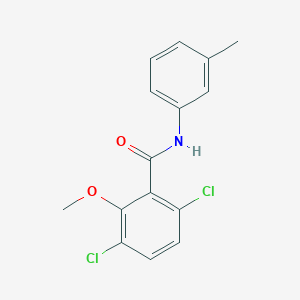
![4-methyl-2-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5577921.png)
![methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5577927.png)
